L-octaguluronic acid octasodium salt
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Overview
Description
L-octaguluronic acid octasodium salt is a compound derived from seaweed and serves as a constituent of alginates, which are natural biopolymers . This compound is known for its significant role in various biological and chemical processes due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-octaguluronic acid octasodium salt is typically extracted from natural sources such as seaweed. The extraction process involves modern separation technologies such as integrated membrane separation, adsorption, distribution, gel exclusion, and ion exchange . These methods ensure the purity and quality of the compound, making it suitable for various research applications.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from seaweed, followed by purification processes to obtain the desired compound. The use of advanced separation techniques ensures high yield and purity, making it feasible for commercial use .
Chemical Reactions Analysis
Types of Reactions
L-octaguluronic acid octasodium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products have diverse applications in research and industry .
Scientific Research Applications
L-octaguluronic acid octasodium salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and as a component in the synthesis of complex molecules.
Biology: Plays a role in studying cellular processes and interactions due to its biocompatibility and unique properties.
Mechanism of Action
The mechanism of action of L-octaguluronic acid octasodium salt involves its interaction with various molecular targets and pathways. It exerts its effects by binding to specific receptors and modulating cellular processes. The compound’s unique structure allows it to interact with different biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to L-octaguluronic acid octasodium salt include other alginate derivatives and polysaccharides extracted from seaweed .
Uniqueness
This compound is unique due to its specific structure and properties, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and its biocompatibility set it apart from other similar compounds .
Properties
Molecular Formula |
C48H58Na8O49 |
---|---|
Molecular Weight |
1602.9 g/mol |
IUPAC Name |
octasodium;(2R,3S,4S,5S,6R)-6-[(2R,3S,4R,5S,6R)-2-carboxylato-6-[(2R,3S,4R,5S,6R)-2-carboxylato-6-[(2R,3S,4R,5S,6R)-2-carboxylato-6-[(2R,3S,4R,5S,6R)-2-carboxylato-6-[(2R,3S,4R,5S,6R)-2-carboxylato-6-[(2R,3S,4R,5S,6R)-2-carboxylato-6-[(2R,3S,4R,5S,6R)-2-carboxylato-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C48H66O49.8Na/c49-1-2(50)25(33(66)67)91-42(11(1)59)85-19-4(52)13(61)44(93-27(19)35(70)71)87-21-6(54)15(63)46(95-29(21)37(74)75)89-23-8(56)17(65)48(97-31(23)39(78)79)90-24-9(57)16(64)47(96-32(24)40(80)81)88-22-7(55)14(62)45(94-30(22)38(76)77)86-20-5(53)12(60)43(92-28(20)36(72)73)84-18-3(51)10(58)41(82)83-26(18)34(68)69;;;;;;;;/h1-32,41-65,82H,(H,66,67)(H,68,69)(H,70,71)(H,72,73)(H,74,75)(H,76,77)(H,78,79)(H,80,81);;;;;;;;/q;8*+1/p-8/t1-,2-,3+,4+,5+,6+,7+,8+,9+,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25+,26+,27+,28+,29+,30+,31+,32+,41+,42+,43+,44+,45+,46+,47+,48+;;;;;;;;/m0......../s1 |
InChI Key |
ZCRGLNGLIYSWSI-NMARHFQZSA-F |
Isomeric SMILES |
[C@@H]1([C@@H]([C@@H](O[C@H]([C@H]1O)O[C@H]2[C@@H]([C@@H]([C@@H](O[C@H]2C(=O)[O-])O[C@H]3[C@@H]([C@@H]([C@@H](O[C@H]3C(=O)[O-])O[C@H]4[C@@H]([C@@H]([C@@H](O[C@H]4C(=O)[O-])O[C@H]5[C@@H]([C@@H]([C@@H](O[C@H]5C(=O)[O-])O[C@H]6[C@@H]([C@@H]([C@@H](O[C@H]6C(=O)[O-])O[C@H]7[C@@H]([C@@H]([C@@H](O[C@H]7C(=O)[O-])O[C@H]8[C@@H]([C@@H]([C@@H](O[C@H]8C(=O)[O-])O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)C(=O)[O-])O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)[O-])OC3C(C(C(OC3C(=O)[O-])OC4C(C(C(OC4C(=O)[O-])OC5C(C(C(OC5C(=O)[O-])OC6C(C(C(OC6C(=O)[O-])OC7C(C(C(OC7C(=O)[O-])OC8C(C(C(OC8C(=O)[O-])O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)C(=O)[O-])O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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